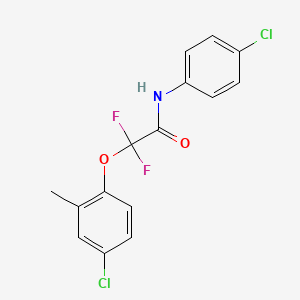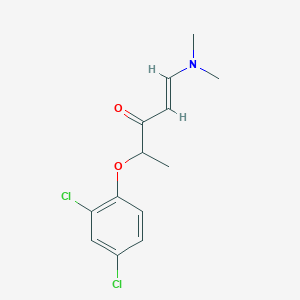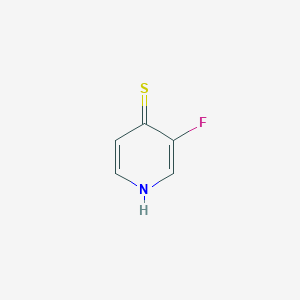
4-Amino-2-(tert-butyl)phenol tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(tert-butyl)phenol tfa (ABP) is a chemical compound with the CAS Number: 1660153-64-9 . It has a molecular weight of 279.26 and a linear formula of C12H16F3NO3 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-(tert-butyl)phenol 2,2,2-trifluoroacetate . The InChI code is 1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7) .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Profile and Neuroprotection : A study by Chavarria et al. (2019) discusses the synthesis of a derivative of ferulic acid, highlighting its antioxidant profile and neuroprotective effects against oxidative stress in cellular models. This indicates potential applications in the study of oxidative stress-related neurological disorders (Chavarria et al., 2019).
Radiochemical Synthesis : Gao et al. (2012) explored the radiochemical synthesis of [18F]4‐fluorophenols, utilizing 4‐tert‐butyl phenols as precursors. This process, which includes oxidative conditions and nucleophilic fluorination, has implications for the synthesis of radiopharmaceuticals (Gao et al., 2012).
Fungicidal Activity and Antioxidant Properties : Varsha et al. (2015) identified 2,4-di-tert-butyl phenol (2,4 DTBP) with fungicidal activity and antioxidant properties, isolated from a new strain of Lactococcus sp. This compound shows potential for development as a biopreservative and dietary antioxidant in food applications (Varsha et al., 2015).
Inhibitors of Gamma-Aminobutyric Acid Aminotransferase : Silverman et al. (1986) synthesized 4-Amino-2-(substituted methyl)-2-butenoic acids from tert-butyl 4-aminobutanoate. These compounds were found to be potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), suggesting their potential use in neurological studies (Silverman et al., 1986).
Nanofiltration Membrane Synthesis : Liu et al. (2012) discussed the synthesis of novel sulfonated aromatic diamine monomers used to create thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and dye rejection, highlighting their application in water treatment and purification processes (Liu et al., 2012).
Solid-Phase Synthesis of Peptide Amides : Hammer et al. (2009) developed a method for solid-phase synthesis of C-terminal peptide amides under mild conditions, using photolysable anchoring linkages. This technique has applications in peptide and protein synthesis, particularly in therapeutic peptide development (Hammer et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that the compound is used in the synthesis of biologically important derivatives , suggesting it may interact with its targets through chemical reactions that modify the structure or function of these targets .
Biochemical Pathways
Related compounds have been shown to influence inflammation pathways , suggesting that 4-Amino-2-(tert-butyl)phenol trifluoroacetate may have similar effects.
Pharmacokinetics
The compound’s molecular weight and other properties suggest it may have certain bioavailability characteristics .
Result of Action
Related compounds have been shown to have anti-inflammatory effects , suggesting that 4-Amino-2-(tert-butyl)phenol trifluoroacetate may have similar outcomes.
Action Environment
It’s worth noting that the compound is stored at temperatures between 2-8°c, suggesting that temperature may play a role in its stability .
Propiedades
IUPAC Name |
4-amino-2-tert-butylphenol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.C2HF3O2/c1-10(2,3)8-6-7(11)4-5-9(8)12;3-2(4,5)1(6)7/h4-6,12H,11H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCQBNEXABCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2707217.png)
![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide](/img/structure/B2707222.png)
![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)
![2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2707227.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)
![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)
